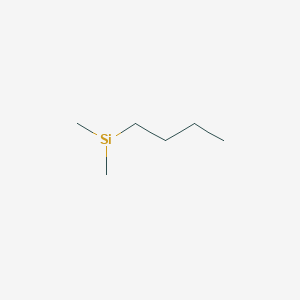

n-Butyldimethylsilane

Description

Properties

InChI |

InChI=1S/C6H15Si/c1-4-5-6-7(2)3/h4-6H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSARRMUXPDGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373812 | |

| Record name | butyl(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001-52-1 | |

| Record name | butyl(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of n-Butyldimethylsilane in Modern Synthesis

An In-depth Technical Guide on the Synthesis and Purification of n-Butyldimethylsilane

n-Butyldimethylsilane is a versatile organosilicon compound valued in organic and medicinal chemistry. Its primary utility lies in its role as a precursor to the n-butyldimethylsilyl (TBDMS) protecting group, a bulkier analogue of the more common tert-butyldimethylsilyl group, offering nuanced stability and reactivity profiles. It is also employed in hydrosilylation reactions and as a key intermediate in the synthesis of more complex organosilanes.[1] The ability to reliably synthesize and purify this reagent in high quality is paramount for reproducible and successful outcomes in multi-step synthetic campaigns.

This guide provides a detailed examination of the prevalent synthetic methodologies for preparing n-butyldimethylsilane and the subsequent purification strategies required to achieve research-grade purity. We will delve into the mechanistic underpinnings of two primary synthetic routes—Grignard reaction and hydrosilylation—and provide field-tested protocols. Furthermore, a comprehensive guide to purification by fractional distillation and analysis by modern analytical techniques will be presented.

PART 1: Synthesis Methodologies

The choice of synthetic route often depends on the availability of starting materials, scale, and desired purity. Here, we explore the two most practical and established methods.

Method 1: Grignard Reagent-Based Synthesis

This classical organometallic approach remains a robust and reliable method for forming silicon-carbon bonds.[2] The core of this synthesis involves the reaction of a pre-formed Grignard reagent, n-butylmagnesium halide, with a suitable chlorosilane.

Mechanistic Rationale: The Grignard reagent, R-MgX, acts as a potent nucleophile, with the carbon atom bearing a significant partial negative charge.[3][4] This nucleophilic carbon readily attacks the electrophilic silicon atom of a chlorosilane (e.g., chlorodimethylsilane), displacing the chloride leaving group to form the new Si-C bond. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents react violently with protic solvents like water, leading to the quenching of the reagent and failure of the synthesis.[3][4]

Caption: Grignard synthesis of n-butyldimethylsilane.

Experimental Protocol: Synthesis via Grignard Reaction

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a pressure-equalizing dropping funnel. All glassware must be rigorously flame-dried or oven-dried and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Preparation: Place magnesium turnings (1.1 eq.) in the flask. Add a small volume of anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.[5] Add a small crystal of iodine to activate the magnesium surface. In the dropping funnel, place a solution of n-butyl bromide (1.0 eq.) in anhydrous ether/THF.

-

Initiation and Addition: Add a small portion of the n-butyl bromide solution to the magnesium suspension. The reaction is initiated when the iodine color fades and gentle refluxing begins.[6] Once initiated, add the remaining n-butyl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue stirring until the magnesium is consumed.

-

Reaction with Chlorodimethylsilane: Cool the freshly prepared Grignard solution in an ice bath. Add a solution of chlorodimethylsilane (1.0 eq.) in anhydrous ether/THF dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

Method 2: Catalytic Hydrosilylation

Hydrosilylation is an atom-economical addition reaction where a silicon-hydride bond adds across an unsaturated bond, such as an alkene.[7] This method is widely used in the industrial production of organosilanes and is catalyzed by various transition metal complexes, most commonly those based on platinum.[8]

Mechanistic Rationale: For the synthesis of n-butyldimethylsilane, the reaction involves the addition of dimethylsilane (Me₂SiH₂) across the double bond of 1-butene. The reaction typically proceeds via the Chalk-Harrod or a modified Chalk-Harrod mechanism, involving oxidative addition of the Si-H bond to the metal center, coordination of the alkene, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst. The regioselectivity (formation of the terminal n-butyl product vs. the internal sec-butyl product) is a critical consideration and is influenced by the catalyst, ligands, and reaction conditions.[9] Platinum catalysts like Karstedt's catalyst generally favor the formation of the linear, anti-Markovnikov product.[7][8]

Caption: General workflow for hydrosilylation synthesis.

Experimental Protocol: Synthesis via Hydrosilylation

-

Apparatus Setup: The reaction should be conducted in a high-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and temperature and pressure monitoring.

-

Charging the Reactor: Charge the reactor with dimethylsilane (1.0 eq.) and a suitable solvent (e.g., toluene). Add the platinum catalyst (typically in ppm levels).

-

Reaction Execution: Seal the reactor and purge with nitrogen. Cool the reactor and introduce 1-butene (1.1 eq.) as a condensed liquid or gas. Heat the reactor to the desired temperature (e.g., 60-100 °C) and monitor the pressure. The reaction is typically exothermic, and the pressure will decrease as the gaseous butene is consumed.

-

Workup: After the reaction is complete (indicated by pressure stabilization), cool the reactor to room temperature and vent any excess pressure. The crude product, a mixture of the desired silane, catalyst, and potential isomers, can be directly subjected to purification.

PART 2: Purification and Analysis

Regardless of the synthetic method, the crude product requires purification to remove unreacted starting materials, catalyst residues, and reaction byproducts.

Purification by Fractional Distillation

Fractional distillation is the method of choice for purifying liquid compounds with close boiling points, as is often the case with silane isomers or impurities.[10][11] It provides a much better separation than simple distillation by utilizing a fractionating column, which provides a large surface area (through glass beads, rings, or Vigreux indentations) for repeated vaporization-condensation cycles.[10][12] Each cycle, or "theoretical plate," enriches the vapor in the more volatile component.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| n-Butyldimethylsilane | 116.28 | 110-112 |

| Diethyl Ether (solvent) | 74.12 | 34.6 |

| Tetrahydrofuran (solvent) | 72.11 | 66 |

| Chlorodimethylsilane | 94.62 | 36 |

| 1-Butene | 56.11 | -6.3 |

| sec-Butyldimethylsilane (isomer) | 116.28 | ~105-108 |

Data compiled from various sources for illustrative purposes.

Caption: Key components of a fractional distillation apparatus.

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

-

Charging and Heating: Charge the distilling flask with the crude n-butyldimethylsilane and a few boiling chips. Heat the flask gently using a heating mantle.

-

Equilibration: As the liquid boils, a ring of condensate will slowly rise through the fractionating column.[10] It is crucial to heat slowly to allow a temperature gradient to establish in the column, ensuring proper separation.

-

Collecting Fractions: Collect and discard the initial low-boiling fraction (forerun), which will contain residual solvents or volatile impurities. The temperature at the distillation head will then rise and stabilize at the boiling point of the desired product. Collect the fraction that distills over at a constant temperature (110-112 °C for n-butyldimethylsilane).

-

Completion: Stop the distillation before the flask runs dry to avoid the potential for peroxide formation and explosion, especially if ethers were used as solvents.

Purity Analysis

The purity and identity of the final product must be confirmed analytically.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for assessing the purity of volatile compounds like n-butyldimethylsilane.[13][14] GC separates the components of the mixture, and the mass spectrometer provides fragmentation patterns that confirm the identity of the main peak and any impurities.[13] Purity is typically determined by the peak area percentage from the gas chromatogram.[1]

-

Derivatization for Analysis: While n-butyldimethylsilane itself is analyzed directly, its reactivity is often exploited in GC-MS analysis of other molecules. Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to derivatize polar analytes (e.g., alcohols, amines), making them more volatile and suitable for GC analysis.[15]

Safety Considerations

-

Grignard Reagents: Are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from any sources of moisture or protic solvents.

-

Solvents: Diethyl ether and THF are extremely flammable. All heating should be done using heating mantles, not open flames.

-

Chlorosilanes: Are corrosive and react with moisture to release HCl gas. Handle in a well-ventilated fume hood.

-

Hydrosilylation: Reactions involving gaseous alkenes and silanes should be conducted in appropriate pressure-rated equipment by trained personnel. Platinum catalysts can be toxic and should be handled with care.

References

- Benchchem. (n.d.). An In-depth Technical Guide to tert-Butyldimethylsilane Chemistry for Researchers.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

-

Gelest, Inc. (n.d.). n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE. Retrieved from [Link]

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyldimethylsilyl chloride. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

-

PubMed. (n.d.). Determination of nitrogen mustard hydrolysis products, ethanolamines by gas chromatography-mass spectrometry after tert-butyldimethylsilyl derivatization. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). tert-Butyldimethylsilane: Technical Specifications & Applications | CAS 29681-57-0. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzyne. Retrieved from [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of (N,N-Dimethylamino)triethylsilane.

-

Royal Society of Chemistry. (2014). Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates. Retrieved from [Link]

-

Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

-

Agilent Technologies. (n.d.). GC AND GC/MS Your Essential Resource for Columns & Supplies. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. Retrieved from [Link]

-

Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]

-

Jack Westin. (n.d.). Distillation. Retrieved from [Link]

-

ChemTalk. (n.d.). Distillation & Fractional Distillation. Retrieved from [Link]

-

ChemistNATE. (2014). How to Create a Grignard Reagent ("Preparation"). Retrieved from [Link]

-

Reddit. (2021). Fractional vs simple vs vacuum distillations. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. Retrieved from [Link]

-

Reddit. (2016). Question about Grignard reagent synthesis. Retrieved from [Link]

-

PubMed Central. (2021). Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight. Retrieved from [Link]

-

MDPI. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. gelest.com [gelest.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. reddit.com [reddit.com]

- 7. Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Hydrosilylation Catalyst [sigmaaldrich.com]

- 10. Purification [chem.rochester.edu]

- 11. Fractional distillation - Wikipedia [en.wikipedia.org]

- 12. Distillation & Fractional Distillation | ChemTalk [chemistrytalk.org]

- 13. lcms.cz [lcms.cz]

- 14. hpst.cz [hpst.cz]

- 15. Determination of nitrogen mustard hydrolysis products, ethanolamines by gas chromatography-mass spectrometry after tert-butyldimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Applications of n-Butyldimethylsilane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

n-Butyldimethylsilane (CAS No. 1001-52-1), a member of the organosilane family, is a versatile reagent characterized by the presence of a reactive silicon-hydride (Si-H) bond. This guide provides a comprehensive examination of its core physicochemical properties, synthesis, reactivity, and applications in modern organic chemistry. With a focus on field-proven insights, this document details the causality behind experimental choices for its synthesis and use, particularly in hydrosilylation and reductive transformations. Key analytical characterization techniques are discussed, and detailed, self-validating protocols are provided for its synthesis and a representative application. This guide serves as an authoritative resource for professionals leveraging hydrosilanes in pharmaceutical and materials science research.

Core Physicochemical Properties

n-Butyldimethylsilane is a flammable, colorless liquid. Its properties are largely defined by the interplay between the nonpolar alkyl groups and the reactive, polar Si-H bond. The combination of a straight-chain butyl group and two methyl groups provides moderate steric bulk around the silicon center, influencing its reactivity and physical characteristics.

Quantitative Data Summary

The key physicochemical properties of n-butyldimethylsilane are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 1001-52-1 | [1][2][3] |

| Molecular Formula | C₆H₁₆Si | [1][2][3] |

| Molecular Weight | 116.28 g/mol | [1][2][3] |

| Appearance | Colorless Liquid | - |

| Boiling Point | 101-102 °C | - |

| Density | 0.71 g/cm³ | - |

| Refractive Index (n²⁰/D) | ~1.3995 | [4] |

| Flash Point | -6 °C | - |

| Solubility | Soluble in most organic solvents (e.g., ethers, hydrocarbons). Reacts with protic solvents like water and alcohols. | - |

Synthesis of n-Butyldimethylsilane

The synthesis of n-butyldimethylsilane is most commonly achieved through the reduction of its corresponding chlorosilane precursor, n-butyldimethylchlorosilane. This transformation leverages a powerful hydride source, such as lithium aluminum hydride (LAH), to replace the Si-Cl bond with a Si-H bond. This method is efficient and provides high yields of the desired product.

Synthetic Pathway: Reduction of n-Butyldimethylchlorosilane

The diagram below illustrates the straightforward nucleophilic substitution reaction where a hydride ion from LAH displaces the chloride from the silicon center.

Experimental Protocol: Synthesis via LAH Reduction

This protocol describes a representative procedure for the synthesis of n-butyldimethylsilane. The choice of an anhydrous ether solvent is critical, as LAH reacts violently with protic sources like water.[5][6]

Materials:

-

n-Butyldimethylchlorosilane

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard distillation glassware

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

LAH Suspension: In the flask, prepare a suspension of lithium aluminum hydride (1.0-1.2 molar equivalents) in anhydrous diethyl ether. Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve n-butyldimethylchlorosilane (1.0 molar equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the chlorosilane solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Quenching (CAUTION): Cool the reaction mixture back to 0 °C. Very slowly and carefully, add ethyl acetate dropwise to quench the excess LAH. This is a highly exothermic process that generates hydrogen gas. Follow this with a slow, dropwise addition of water, and then a 15% aqueous sodium hydroxide solution.

-

Work-up: Filter the resulting salts through a pad of Celite, washing the filter cake with fresh diethyl ether. Combine the organic filtrates.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by distillation at atmospheric pressure.

-

Purification: Purify the crude n-butyldimethylsilane by fractional distillation, collecting the fraction boiling at 101-102 °C.

Reactivity and Key Applications

The synthetic utility of n-butyldimethylsilane stems from the reactivity of the Si-H bond. This bond can be cleaved under various conditions, allowing the compound to act as a mild reducing agent or as a precursor for silylation.

Hydrosilylation of Alkenes

Hydrosilylation is a powerful C-Si bond-forming reaction involving the addition of a Si-H bond across a carbon-carbon double bond.[7][8] This reaction is typically catalyzed by transition metals, most notably platinum complexes like Speier's or Karstedt's catalyst. The reaction with terminal alkenes generally proceeds with anti-Markovnikov selectivity, placing the silicon atom at the terminal carbon.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene

This protocol provides a general method for the hydrosilylation of a terminal alkene. The catalyst loading is typically very low, and the reaction is often exothermic.

Materials:

-

n-Butyldimethylsilane

-

1-Octene

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), xylene solution

-

Anhydrous toluene (optional, for viscous substrates)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To an oven-dried flask equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet, add 1-octene (1.0 molar equivalent).

-

Catalyst Addition: Add Karstedt's catalyst (typically 10-20 ppm relative to the alkene).

-

Silane Addition: Add n-butyldimethylsilane (1.0-1.1 molar equivalents) dropwise. An exotherm is often observed, and the addition rate should be controlled to maintain a safe reaction temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by GC or ¹H NMR (disappearance of the Si-H proton signal).

-

Purification: The product is often of sufficient purity for subsequent use. If necessary, the catalyst can be removed by passing the mixture through a short plug of silica gel, or the product can be purified by vacuum distillation.

Reduction of Carbonyl Compounds

Hydrosilanes are effective reagents for the reduction of aldehydes and ketones to the corresponding primary and secondary alcohols.[9][10][11] The reaction can be promoted by various activators, including strong Lewis acids (e.g., BF₃·OEt₂), Brønsted acids, or nucleophilic activators like fluoride salts.[9][12] This method offers a milder alternative to metal hydride reagents like LAH or NaBH₄. Esters can also be reduced to alcohols, typically requiring nucleophilic activation with fluoride sources.[12][13]

Analytical Characterization

The purity and identity of n-butyldimethylsilane are confirmed using standard analytical techniques. A combination of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy provides a comprehensive characterization.

GC-MS Analysis Workflow

GC-MS is ideal for assessing the purity of the volatile n-butyldimethylsilane and confirming its molecular weight.

Sources

- 1. tnjchem.com [tnjchem.com]

- 2. 1001-52-1 CAS|正丁基二甲基硅烷|生产厂家|价格信息 [m.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. echemi.com [echemi.com]

- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scientificspectator.com [scientificspectator.com]

- 8. Radical-Chain Hydrosilylation of Alkenes Enabled by Triplet Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]

- 10. reddit.com [reddit.com]

- 11. wikiwand.com [wikiwand.com]

- 12. m.youtube.com [m.youtube.com]

- 13. scs.illinois.edu [scs.illinois.edu]

n-Butyldimethylsilyl Group in Synthesis: A Guide to Reactivity and Selective Protection of Primary Alcohols

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of functional groups is a cornerstone of modern organic synthesis, particularly within the intricate multi-step sequences required for drug development. Among the arsenal of protecting groups for alcohols, silyl ethers stand out for their versatility, ease of installation, and tunable stability. The tert-butyldimethylsilyl (TBDMS or TBS) group, derived from reagents like tert-butyldimethylsilyl chloride, is preeminent in this class. Its utility is defined by a crucial feature: the pronounced kinetic selectivity for the silylation of primary alcohols over more sterically hindered secondary and tertiary alcohols.[1][2][3]

This guide provides a deep dive into the reactivity of TBDMS-based reagents with primary alcohols. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings that govern this selectivity, provide field-tested experimental methodologies, and discuss the critical aspects of both protection and deprotection. The aim is to equip researchers with the expert knowledge required to confidently and effectively deploy this essential synthetic tool.

The Principle of Steric Control: Mechanism and Causality

The remarkable selectivity of the TBDMS group is not a thermodynamic phenomenon but a direct consequence of sterically controlled reaction kinetics. The bulky tert-butyl substituent on the silicon atom acts as a powerful steric shield, governing the rate at which alcohols can approach and react.

The Corey-Nicolaou Protocol: A Mechanistic View

The most widely adopted method for the silylation of alcohols is the protocol developed by E.J. Corey, which typically employs tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole as a base and catalyst in an aprotic polar solvent like N,N-Dimethylformamide (DMF).[4]

The reaction proceeds via an SN2-like mechanism at the silicon center.[5][6] The role of imidazole is twofold: it acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and, more importantly, it functions as a nucleophilic catalyst. Imidazole attacks the TBDMS-Cl to form a highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate. This intermediate is a much more potent silylating agent than TBDMS-Cl itself. The alcohol then attacks this activated species to form the silyl ether, regenerating the imidazole catalyst.[4][7] Recent studies also suggest that the solvent, DMF, can participate catalytically in this process.[4][8]

The steric bulk of the approaching nucleophile (the alcohol) is the rate-determining factor. Primary alcohols, being the least sterically encumbered, can access the reactive silicon center of the silylimidazolium intermediate far more readily than secondary or tertiary alcohols.[1][2] This significant difference in reaction rates allows for the highly selective protection of primary hydroxyl groups in poly-functionalized molecules.

Alternative Silylating Agents

For particularly unreactive or hindered primary alcohols where TBDMS-Cl may be sluggish, more potent reagents can be employed. tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) is significantly more electrophilic. Due to its high reactivity, it is typically used with a non-nucleophilic, sterically hindered base, such as 2,6-lutidine, to prevent side reactions.[1]

Another approach is dehydrogenative silylation, which uses a hydrosilane like n-butyldimethylsilane (the namesake of the topic). This reaction forms the Si-O bond with the concomitant release of hydrogen gas and requires a transition metal catalyst, such as those based on palladium or ruthenium.[9] While less common than the Corey protocol for simple alcohol protection, it offers an alternative pathway that can also achieve high selectivity.[9]

Field-Proven Experimental Protocols

A protocol's trustworthiness is established by its reproducibility and the clarity of its underlying logic. The following methods are standard, validated procedures for the protection of primary alcohols and the subsequent deprotection of the resulting TBDMS ether.

Protocol 1: Selective Silylation of a Primary Alcohol via the Corey Method

This procedure provides a reliable and high-yielding method for the selective protection of a primary alcohol in the presence of a secondary alcohol.

Materials:

-

Substrate containing primary and/or secondary alcohol(s)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol substrate (1.0 equivalent).

-

Causality: An inert atmosphere is crucial as TBDMS-Cl and the reactive intermediates are sensitive to moisture. Water will consume the silylating agent, reducing the yield.[1]

-

-

Reagent Addition:

-

Dissolve the substrate in anhydrous DMF to a concentration of 0.1–0.5 M.

-

Add imidazole (2.5 equivalents) and stir until fully dissolved.

-

Add TBDMS-Cl (1.2 equivalents) portion-wise to the stirred solution at room temperature. For maximum selectivity in substrates also containing secondary alcohols, cool the reaction to 0 °C before adding the TBDMS-Cl.

-

Causality: Using a slight excess of TBDMS-Cl ensures complete conversion of the primary alcohol. The larger excess of imidazole acts as both the catalyst and an acid scavenger for the HCl generated.[1][2] Lowering the temperature further slows the rate of reaction with the secondary alcohol, enhancing selectivity.[1]

-

-

Reaction Monitoring:

-

Stir the reaction at the chosen temperature (0 °C to room temperature).

-

Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 2–12 hours.[1]

-

-

Work-up:

-

Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

-

Causality: The quench neutralizes any remaining acidic species and hydrolyzes any excess TBDMS-Cl.

-

Transfer the mixture to a separatory funnel and extract with Et₂O or EtOAc (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Causality: Washing removes the water-soluble DMF and salts. The brine wash helps to break any emulsions and begins the drying process.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Protocol 2: Deprotection of a TBDMS Ether using TBAF

The cleavage of the robust Si-O bond is most effectively achieved using a fluoride ion source, owing to the exceptionally high strength of the resulting Si-F bond.[10]

Materials:

-

TBDMS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF) solution (typically 1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Water and Brine

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve the TBDMS-protected alcohol (1.0 equivalent) in anhydrous THF.

-

Add the TBAF solution (1.1 equivalents) dropwise at room temperature.

-

Causality: TBAF is the reagent of choice as the bulky tetrabutylammonium cation ensures its solubility in organic solvents like THF.[11]

-

-

Reaction Monitoring:

-

Stir the solution at room temperature and monitor by TLC. The deprotection is typically rapid, often completing within 1-2 hours.[2]

-

-

Work-up and Purification:

-

Quench the reaction with water and extract with Et₂O or EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the resulting alcohol by flash column chromatography if necessary.

-

Data Summary: Reaction Conditions and Selectivity

The following tables summarize typical outcomes and provide a framework for selecting deprotection strategies.

Table 1: Representative Conditions for Selective Silylation of Primary Alcohols

| Substrate | Silylating Agent (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (Primary:Secondary) | Reference |

| 1-Hexanol | TBDMS-Cl (1.2) | Imidazole (2.5) | DMF | 25 | 10 | >95 | N/A | [1] |

| Geraniol | TBDMS-Cl (1.2) | Imidazole (2.5) | DMF | 25 | 12 | High | High | [1] |

| 1,4-Butanediol | TBDMS-Cl (1.1) | Imidazole (2.2) | DMF | 0 to 25 | 6 | ~85 (mono) | High for mono-protection | [2] |

| 1,4-Butanediol | TBDMS-Cl (1.1) | N-Methylimidazole (3.0) / I₂ (2.0) | CH₂Cl₂ | 25 | 0.5 | >95 | 9:1 (mono-silylated) | [1][12] |

| Benzyl Alcohol | TBDMS-Cl (1.1) | Imidazole (2.2) | DMF | 25 | 3 | >98 | N/A | [2] |

Table 2: Orthogonal Deprotection Strategies for TBDMS Ethers

| Reagent/Conditions | Selectivity Profile | Comments | Reference |

| TBAF , THF, rt | Standard Method. Cleaves most silyl ethers. | Highly effective and general-purpose. | [1][2] |

| HF-Pyridine , THF/Pyridine | Cleaves TBDMS, may leave more robust silyl groups (e.g., TIPS) intact. | Buffered source of fluoride; can offer different selectivity than TBAF. | [11] |

| Acetic Acid , THF/H₂O | Mildly acidic. Can cleave TBDMS while leaving acid-stable groups. | Slower than fluoride-based methods. | [1][2] |

| Oxone , aq. Methanol, rt | Highly selective for primary TBDMS ethers. | Leaves secondary and tertiary TBDMS ethers untouched. Excellent for differential deprotection. | [13][14] |

| SnCl₂·2H₂O (catalytic) | Selective for primary alcoholic TBDMS ethers over phenolic or other hindered TBDMS ethers. | Mild Lewis acid-catalyzed methanolysis. | [15] |

Conclusion

The selective protection of primary alcohols using tert-butyldimethylsilyl chloride is a powerful and reliable transformation that is indispensable in the synthesis of complex molecules. The strategy's success is rooted in a clear and predictable mechanistic principle: kinetic control based on steric hindrance. By understanding the causality behind the reaction—the activation by imidazole and the steric demands of the TBDMS group—researchers can rationally design experiments, troubleshoot effectively, and achieve high levels of chemoselectivity. The robust nature of the resulting TBDMS ether, combined with the diverse and mild conditions available for its cleavage, ensures its continued prominence as a first-choice protecting group in research and industrial drug development.

References

- Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. (2025). BenchChem.

- Conditions for removing TBDMS group in the presence of other protecting groups. (n.d.). BenchChem.

- Application Notes: Selective Protection of Primary Alcohols with tert-Butyldimethylsilyl Chloride. (2025). BenchChem.

- Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library.

- An efficient and chemoselective deprotection of tert-butyldimethylsilyl protected alcohols using SnCl2·2H2O as catalyst. (2025).

- Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. (2008).

- Silyl ether synthesis by silylation or cyanosilyl

- Dehydrogenative Silylation of Alcohols and Other Functionalities. (n.d.). Gelest Technical Library.

- tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal.

- A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. (1999). Organic Chemistry Portal.

- Alcohol Protecting Groups. (n.d.). University of Calgary.

- Protection of Alcohols. (2024). Chemistry LibreTexts.

- Protection of Alcohols. (2023). OpenStax.

- Protecting Groups For Alcohols. (2015). Master Organic Chemistry.

- Application Notes and Protocols for t-Butylsilyl

- Patschinski, P., & Zipse, H. (2015).

- Silyl

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Silylation - Wikipedia [en.wikipedia.org]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

Introduction: Positioning n-Butyldimethylsilyl Ethers in the Synthetic Landscape

An In-Depth Technical Guide to the Mechanism of n-Butyldimethylsilane Silylation

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success.[1] Silyl ethers are a preeminent class of protecting groups for hydroxyl functionalities, prized for their ease of formation, predictable stability, and the availability of mild, selective deprotection methods.[2] While the tert-butyldimethylsilyl (TBDMS) group, introduced by E.J. Corey in 1972, has become an indispensable tool due to its substantial steric bulk and robust stability, other silyl ethers offer a nuanced spectrum of reactivity that can be exploited for specific synthetic challenges.[3][4]

This guide focuses on the n-butyldimethylsilyl (n-BDMS) group, a less common but mechanistically insightful analogue of TBDMS. By replacing the sterically demanding tert-butyl group with a linear n-butyl group, the resulting silyl ether exhibits significantly different stability. Understanding the mechanism of n-butyldimethylsilane silylation provides researchers with a more granular control over synthetic strategy, particularly when a protecting group with stability intermediate between the highly labile trimethylsilyl (TMS) and the robust TBDMS ethers is required. This document provides a detailed examination of the core mechanism, the causality behind experimental choices, and actionable protocols for the application of n-butyldimethylsilylating agents.

The Silylating Agent: n-Butyldimethylchlorosilane

The most common reagent for introducing the n-BDMS group is n-butyldimethylchlorosilane (n-BDMSCl) . It is a liquid chlorosilane that is more reactive and less sterically hindered than its tert-butyl counterpart.

Table 1: Physicochemical Properties of n-Butyldimethylchlorosilane

| Property | Value |

| CAS Number | 1000-50-6 |

| Molecular Formula | C₆H₁₅ClSi |

| Molecular Weight | 150.72 g/mol |

| Appearance | Colorless Liquid |

| Boiling Point | 143-145 °C |

| Density | 0.86 g/mL at 25 °C |

Data sourced from Gelest, Inc.[5]

The reduced steric hindrance of the n-butyl group makes n-BDMSCl inherently more reactive than TBDMSCl, allowing for the silylation of more hindered alcohols under milder conditions. However, this comes at the cost of reduced stability of the resulting silyl ether.

Core Mechanism of Silylation: A Catalytic Cycle

The silylation of an alcohol with n-butyldimethylchlorosilane is not a simple displacement reaction. It requires a nucleophilic catalyst, typically an amine base like imidazole or 4-(dimethylamino)pyridine (DMAP), to proceed efficiently.[6][7] The mechanism, analogous to the well-established Corey protocol for TBDMS ethers, involves the formation of a highly reactive silylating intermediate.[2][4]

The Causality Behind the Catalysis: The silicon-chlorine bond in n-BDMSCl is reactive, but not electrophilic enough to be readily attacked by a neutral alcohol. The role of the catalyst (e.g., imidazole) is to act as a superior nucleophile, displacing the chloride to form a highly electrophilic N-silylimidazolium intermediate. This intermediate is primed for attack by the comparatively weaker alcohol nucleophile. An auxiliary base, such as triethylamine in DMAP-catalyzed reactions or excess imidazole, serves to neutralize the HCl byproduct generated.[8][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. n-BUTYLDIMETHYLCHLOROSILANE | [gelest.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Substituent Effects in the Silylation of Secondary Alcohols: A Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 17.8 Protection of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermodynamic Properties of n-Butyl-dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butyl-dimethylsilane, a member of the organosilane family, finds applications in various chemical syntheses, including its use as a protecting group and in the preparation of silicon-containing polymers. A thorough understanding of its thermodynamic properties is paramount for process design, safety analysis, and predicting its behavior in chemical reactions. This guide provides a comprehensive overview of the known physical properties of n-butyl-dimethylsilane and delves into the experimental and computational methodologies for determining its key thermodynamic parameters. Due to a scarcity of direct experimental data for this specific compound, this document also emphasizes established techniques and theoretical models applicable to alkylsilanes, offering a framework for robust property estimation.

Core Physical and Thermodynamic Properties of n-Butyl-dimethylsilane

| Property | Value | Source |

| Molecular Formula | C₆H₁₆Si | - |

| Molecular Weight | 116.28 g/mol | - |

| Boiling Point | 101-102 °C | [1] |

| Density | 0.71 g/cm³ | [1] |

| Flash Point | -6 °C | [1] |

| Vapor Pressure | 57.6 mmHg at 25 °C | [1] |

Experimental Determination of Thermodynamic Properties

The determination of thermodynamic properties for organosilanes like n-butyl-dimethylsilane relies on well-established calorimetric and analytical techniques. This section details the experimental protocols for measuring key thermodynamic parameters.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is a critical thermodynamic quantity representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For organosilicon compounds, this is typically determined using bomb calorimetry.

Experimental Protocol: Oxygen Bomb Calorimetry for Organosilicon Compounds

-

Sample Preparation: A precise mass of n-butyl-dimethylsilane is encapsulated in a combustible container, such as a gelatin capsule. A known mass of a combustion aid, like mineral oil, may be added to ensure complete combustion.

-

Bomb Assembly: The sample is placed in a platinum crucible within a high-pressure stainless steel vessel, known as a "bomb." A fuse wire is connected to electrodes, with its end in contact with the sample. A small, known amount of water is added to the bomb to saturate the internal atmosphere and ensure that any sulfuric and nitric acids formed from impurities are in their standard states.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen, typically to around 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Analysis of Products: After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed to quantify the amounts of carbon dioxide, and any side products like silicon carbide. The solid product is typically amorphous silica.

-

Calculation: The heat of combustion is calculated from the temperature rise of the calorimeter, taking into account the heat capacity of the calorimeter system (which is determined separately using a standard substance like benzoic acid), and corrections for the heat of combustion of the fuse wire and any combustion aids. The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law. A specialized rotating-bomb calorimeter may be used to ensure complete combustion and a uniform state of the final products for organosilicon compounds[2].

Caption: Experimental workflow for determining the enthalpy of formation using bomb calorimetry.

Heat Capacity (Cp)

The heat capacity at constant pressure (Cp) measures the amount of heat required to raise the temperature of a substance by a given amount at constant pressure. For a volatile liquid like n-butyl-dimethylsilane, several calorimetric techniques can be employed.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of n-butyl-dimethylsilane (typically a few milligrams) is hermetically sealed in a volatile sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to perform a series of temperature ramps.

-

Measurement Sequence: The measurement typically involves three scans: a baseline scan with two empty pans, a scan with a sapphire standard (of known heat capacity), and a scan with the sample pan.

-

Data Acquisition: The DSC measures the differential heat flow between the sample and reference pans as a function of temperature.

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard at the same temperature, after subtracting the baseline.

Caption: Logical relationship for calculating heat capacity using DSC.

Vapor Pressure

Vapor pressure is a critical property for understanding the volatility of a substance and for designing distillation and storage processes. The temperature dependence of vapor pressure can be used to determine the enthalpy of vaporization.

Experimental Protocol: Static or Effusion Method

-

Sample Preparation: A purified sample of n-butyl-dimethylsilane is placed in a thermostated vessel.

-

Measurement:

-

Static Method: The pressure of the vapor in equilibrium with the liquid is measured directly using a pressure transducer at various controlled temperatures.

-

Effusion Method (Knudsen Effusion): The rate of mass loss of the sample through a small orifice into a vacuum is measured as a function of temperature. The vapor pressure is then calculated from the rate of effusion using the Knudsen equation.

-

-

Data Analysis: The vapor pressure data as a function of temperature is fitted to a suitable equation, such as the Antoine or Clausius-Clapeyron equation, to obtain a continuous vapor pressure curve and to calculate the enthalpy of vaporization.

Computational Analysis of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules like n-butyl-dimethylsilane. Quantum chemical methods can be used to calculate molecular geometries, vibrational frequencies, and electronic energies, which are then used to derive thermodynamic data through statistical mechanics.

Methodology: Density Functional Theory (DFT) Calculations

A common and effective approach involves using Density Functional Theory (DFT).

-

Molecular Structure Optimization: The 3D structure of the n-butyl-dimethylsilane molecule is optimized to find its lowest energy conformation. A widely used functional for this purpose is B3LYP, paired with a suitable basis set such as 6-311G(d,p)[3].

-

Vibrational Frequency Calculation: Once the geometry is optimized, a frequency analysis is performed. This calculation provides the vibrational frequencies of the molecule, which are essential for computing the vibrational contributions to the thermodynamic properties. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

Thermochemical Property Calculation: Using the optimized geometry, electronic energy, and vibrational frequencies, the standard enthalpy of formation, entropy, and heat capacity are calculated using statistical mechanics principles. These calculations are typically performed at a standard temperature of 298.15 K. High-level composite methods like G3 or G4 can provide even more accurate predictions of the enthalpy of formation[4].

Computational studies on similar alkylsilanes have shown that there is an approximately linear increase in heat capacity with the length of the alkyl chain[3]. This trend can be used to estimate the heat capacity of n-butyl-dimethylsilane based on data for other members of the homologous series.

Conclusion

A comprehensive understanding of the thermodynamic properties of n-butyl-dimethylsilane is essential for its effective and safe use in research and industry. While direct experimental data for some of its key thermodynamic properties are limited, this guide outlines the standard experimental methodologies, including bomb calorimetry and differential scanning calorimetry, that can be employed for their determination. Furthermore, it highlights the utility of computational chemistry, particularly DFT, as a reliable method for estimating these properties. By combining the available physical property data with the established experimental and theoretical frameworks presented here, researchers and professionals can confidently model and predict the behavior of n-butyl-dimethylsilane in their applications.

References

-

Vila, J., et al. (2024). Thermodynamic Study of Alkylsilane and Alkylsiloxane-Based Ionic Liquids. The Journal of Physical Chemistry B. Available from: [Link]

-

Good, W.D., et al. (1964). A new approach to the combustion calorimetry of silicon and organosilicon compounds. Heats of formation of quartz, fluorosilicic acid, and hexamethyldisiloxane. The Journal of Physical Chemistry. Available from: [Link]

-

Tanaka, S., et al. (1966). Heats of Combustion and Formation of Some Organosilicon Compounds. Bulletin of the Chemical Society of Japan. Available from: [Link]

-

Sennikov, P. G., et al. (2009). Quantum-Chemical Calculation of the Thermodynamics of Multistep Hydrolysis of MX4 Molecules (M = C, Si, Ge; X = H, F, Cl) in the Gas Phase. Russian Journal of Inorganic Chemistry. Available from: [Link]

Sources

- 1. Thermodynamic Study of Alkylsilane and Alkylsiloxane-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New approach to the combustion calorimetry of silicon and organosilicon compounds. Heats of formation of quartz, fluorosilicic acid, and hexamethyldisiloxane. [Rotating-bomb method; redetermination of combustion and formation heats of vinylidene fluoride polymer and benzotrifluoride] (Journal Article) | OSTI.GOV [osti.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to n-Butyldimethylsilane: Properties, Safety, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butyldimethylsilane, identified by the CAS number 1001-52-1 , is an organosilicon compound with the linear formula (CH₃)₂HSi(CH₂)₃CH₃.[1][2] As a member of the alkylsilane family, it possesses a silicon-hydrogen (Si-H) bond, rendering it a versatile reagent in organic synthesis. While its isomer, tert-butyldimethylsilane (TBDMS), has been extensively studied and utilized, particularly as a sterically hindered protecting group, n-butyldimethylsilane offers a distinct reactivity profile due to the electronic and steric nature of the n-butyl group. This guide provides a comprehensive overview of its chemical and physical properties, detailed safety information, and an exploration of its synthetic applications, drawing on the established principles of silane chemistry to illuminate its potential in research and development.

Core Chemical and Physical Properties

n-Butyldimethylsilane is a transparent, flammable liquid.[3] Understanding its fundamental properties is crucial for its effective use and safe handling in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 1001-52-1 | [1][2] |

| Molecular Formula | C₆H₁₆Si | [2] |

| Molecular Weight | 116.28 g/mol | [2] |

| Boiling Point | 101-102 °C | [3] |

| Density | 0.71 g/cm³ | [3] |

| Flash Point | -6 °C | [3] |

Comprehensive Safety Information

n-Butyldimethylsilane is a hazardous chemical that requires careful handling in a controlled laboratory environment. The primary hazards are associated with its high flammability and potential for adverse health effects upon exposure.

Hazard Identification and Precautionary Measures:

-

Flammability: n-Butyldimethylsilane is a highly flammable liquid and vapor.[1][4] All sources of ignition, including open flames, sparks, and hot surfaces, must be strictly avoided.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, and non-sparking tools should be used.[4]

-

Health Hazards: May be harmful if swallowed.[5] It can cause skin irritation and serious eye irritation.[5] Inhalation of vapors may lead to respiratory irritation.[5]

-

Reactivity: The compound is sensitive to moisture and may decompose upon exposure to moist air or water.[5][6] It is incompatible with strong oxidizing agents, acids, bases, alcohols, and metals.[7][8]

Personal Protective Equipment (PPE) and Handling:

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to prevent contact with the eyes.[1][6]

-

Skin Protection: Impervious gloves (such as nitrile rubber) and protective clothing should be worn to prevent skin contact.[4]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with an appropriate filter is necessary.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][4] Recommended storage temperature is between 2-8°C.[2]

Emergency Procedures:

-

In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Water may be ineffective and could exacerbate the situation due to the compound's reactivity.[5]

-

In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[5]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

-

In case of inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[1]

-

In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[5]

Synthetic Applications and Reaction Chemistry

While specific literature on the applications of n-butyldimethylsilane is less abundant compared to its tert-butyl isomer, its chemical reactivity as a hydrosilane provides a strong basis for its utility in several key synthetic transformations. The presence of the Si-H bond is central to its function as both a reducing agent and a precursor for silylation.

The Role of the n-Butyl Group: A Comparative Perspective

The primary distinction between n-butyldimethylsilane and the more common tert-butyldimethylsilyl (TBDMS) reagents lies in the steric hindrance imparted by the alkyl group. The n-butyl group is significantly less bulky than the tert-butyl group. This has two major consequences:

-

Reduced Steric Hindrance: The n-butyldimethylsilyl group will offer less steric protection to a functional group compared to the TBDMS group. This can be advantageous in scenarios where a less demanding protecting group is required, or for the selective protection of less hindered functional groups.[9]

-

Increased Reactivity: The less hindered nature of the silicon center in n-butyldimethylsilane can lead to higher reactivity in hydrosilylation and reduction reactions compared to its tert-butyl counterpart.

n-Butyldimethylsilane as a Reducing Agent

Organosilanes are effective reducing agents for a variety of functional groups, often serving as a milder and more selective alternative to metal hydrides.[10][11][12] The reactivity of the Si-H bond can be tuned by the electronic and steric nature of the substituents on the silicon atom.[11] n-Butyldimethylsilane can act as a hydride donor, particularly when activated by a Lewis acid or under radical conditions.[11]

Mechanism of Silane-Mediated Reductions:

The general mechanism for the reduction of a carbonyl compound, for example, involves the activation of the carbonyl group by a Lewis acid, followed by the transfer of a hydride from the silane to the electrophilic carbon atom.

Figure 1: Generalized workflow for the Lewis acid-catalyzed reduction of a carbonyl with a hydrosilane.

This pathway is particularly effective for substrates that can form stable carbocation intermediates.[10][11]

n-Butyldimethylsilane in Silylation Reactions

Silylation is a common strategy in organic synthesis to protect reactive functional groups, such as alcohols, amines, and carboxylic acids.[13][14] While the corresponding n-butyldimethylsilyl ethers will be less stable to hydrolysis than TBDMS ethers, they can still serve as effective protecting groups in multi-step syntheses where mild protection is sufficient. The introduction of the n-butyldimethylsilyl group can be achieved through the reaction of a suitable precursor, such as n-butyldimethylchlorosilane, with the substrate in the presence of a base.

Experimental Protocol: Reductive Etherification of a Carbonyl Compound

The following is an adapted, representative protocol for the reductive etherification of an aldehyde using a hydrosilane in the presence of an alcohol. This procedure illustrates the potential of n-butyldimethylsilane as a reducing agent.

Objective: To synthesize a benzyl ether from benzaldehyde and benzyl alcohol using n-butyldimethylsilane as the reducing agent.

Materials:

-

Benzaldehyde

-

Benzyl alcohol

-

n-Butyldimethylsilane (CAS 1001-52-1)

-

Anhydrous Dichloromethane (DCM)

-

Lewis Acid Catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)

-

Anhydrous Sodium Sulfate

-

Saturated Sodium Bicarbonate Solution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DCM, benzaldehyde (1.0 eq), and benzyl alcohol (1.2 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Reagents: Add n-butyldimethylsilane (1.5 eq) to the stirred solution, followed by the slow, dropwise addition of the Lewis acid catalyst (e.g., TMSOTf, 0.1 eq). Causality Note: The Lewis acid activates the aldehyde carbonyl group, making it more susceptible to hydride attack from the silane. The less hindered nature of n-butyldimethylsilane may allow for a faster reaction rate compared to bulkier silanes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.

-

Workup: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired benzyl ether.

Figure 2: Experimental workflow for the reductive etherification protocol.

Conclusion

n-Butyldimethylsilane, while less prominent in the literature than its tert-butyl isomer, represents a valuable tool for the synthetic chemist. Its reduced steric bulk compared to TBDMS reagents suggests a higher reactivity profile for hydrosilylation and reduction reactions. This technical guide has provided the essential safety, handling, and physicochemical data necessary for its use, alongside a scientifically grounded exploration of its synthetic potential. For researchers in drug development and organic synthesis, an understanding of the nuanced reactivity of different alkylsilanes, including n-butyldimethylsilane, can open new avenues for achieving desired chemical transformations with greater control and efficiency.

References

- Gelest, Inc. (2015, July 21). n-BUTYLDIMETHYLMETHOXYSILANE Safety Data Sheet.

- Fisher Scientific. (2014, July 3). SAFETY DATA SHEET.

- Sigma-Aldrich. (2013, March 19). Safety Data Sheet.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Butyldimethyl(dimethylamino)silane Supplier: High Purity Organosilicon for Advanced Synthesis &.

- Fisher Scientific. (2011, October 5). SAFETY DATA SHEET.

- ECHEMI. (2019, July 15). N-BUTYLDIMETHYLSILANE SDS, 1001-52-1 Safety Data Sheets.

- Ereztech LLC. (2023, November 7). SI2897 Safety Data Sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- CymitQuimica. (n.d.). N-Butyldimethylsilane.

- TCI America. (n.d.). MSDS - Safety Data Sheet.

- Gelest, Inc. (n.d.). n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE.

- Benchchem. (n.d.). An In-depth Technical Guide to tert-Butyldimethylsilane Chemistry for Researchers.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). tert-Butyldimethylsilane: Technical Specifications & Applications | CAS 29681-57-0.

- Gelest, Inc. (n.d.). n-BUTYLTRIMETHOXYSILANE.

- Fisher Scientific. (n.d.). CAS RN 18162-48-6.

- abcr Gute Chemie. (n.d.). AB153293 | CAS 1001-52-1.

- Benchchem. (n.d.). Best practices for storing and handling Butoxyethoxydimethylsilane to maintain reactivity.

- ChemicalBook. (n.d.). 正丁基二甲基硅烷的理化性质及危险特性(SDS\MSDS)表_结构式.

- ResearchGate. (n.d.). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11.

- Pharmaffiliates. (n.d.). CAS No : 1001-52-1| Chemical Name : N-Butyldimethylsilane.

- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.

- Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry.

- PubChem. (n.d.). Butyldimethyl(dimethylamino)silane.

- Journal of the American Chemical Society. (n.d.). n-Alkylsiloxanes: From Single Monolayers to Layered Crystals. The Formation of Crystalline Polymers from the Hydrolysis of n-Octadecyltrichlorosilane. Retrieved from Journal of the American Chemical Society.

- Polymer Journal. (n.d.). Optically Active Polysilanes. Ten Years of Progress and New Polymer Twist for Nanoscience and Nanotechnology.

- ResearchGate. (n.d.). techniques for silylation.

- ECHEMI. (n.d.). 18162-48-6, tert-Butyldimethylsilyl chloride Formula.

- Google Patents. (n.d.). CN101817842A - Preparation method of tert-butyldimethylsilyl chloride.

- Gelest, Inc. (n.d.). General Silylation Procedures.

- BuyersGuideChem. (n.d.). Product Search.

- Journal of the American Chemical Society. (n.d.). Synthesis and Properties of Some Alkylsilanes. Retrieved from Journal of the American Chemical Society.

- Organic Chemistry Portal. (n.d.). Alkylsilane synthesis.

- Gelest, Inc. (n.d.). Silicon-Based Reducing Agents.

- Gelest, Inc. (n.d.). Introduction.

- Benchchem. (n.d.). Technical Support Center: Strategies for Silylation of Polyhydroxylated Compounds.

- ChemicalBook. (2025, September 25). tert-Butyldimethylsilyl chloride | 18162-48-6.

- Gelest, Inc. (n.d.). Organosilane Reducing Agents.

- SpectraBase. (n.d.). tert-Butylchlorodimethylsilane - Optional[1H NMR] - Spectrum.

- Gelest, Inc. (n.d.). n-BUTYLDIMETHYLCHLOROSILANE.

- PubChem. (n.d.). tert-Butyldimethylsilyl chloride.

- ResearchGate. (2025, August 9). Alkynylsilanes and Alkynyl(vinyl)silanes. Synthesis, Molecular Structures and Multinuclear Magnetic Resonance Study.

- Michigan State University Department of Chemistry. (n.d.). Organosilane Chemistry.

- YC SILICONE. (n.d.). N-(n-Butyl)-3-aminopropyltrimethoxysilane CAS No.31024-56-3.

Sources

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 正丁基二甲基硅烷的理化性质及危险特性(SDS\MSDS)表_结构式分子量熔沸闪点 - 洛克化工网 [lookchem.cn]

- 4. gelest.com [gelest.com]

- 5. westliberty.edu [westliberty.edu]

- 6. peptide.com [peptide.com]

- 7. fishersci.com [fishersci.com]

- 8. ereztech.com [ereztech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. Introduction - Gelest [technical.gelest.com]

- 12. Organosilane Reducing Agents - Gelest [technical.gelest.com]

- 13. n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE | [gelest.com]

- 14. fishersci.com [fishersci.com]

The Solubility of n-Butyldimethylsilane in Organic Solvents: A Comprehensive Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of n-butyldimethylsilane in a variety of organic solvents. As a key intermediate and reagent in numerous chemical syntheses, a thorough understanding of its solubility is paramount for researchers, scientists, and professionals in drug development and materials science. This document elucidates the physicochemical principles governing the solubility of n-butyldimethylsilane, offers a predictive assessment of its miscibility in common laboratory solvents, and provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. The methodologies are presented to ensure scientific integrity and reproducibility, empowering researchers to make informed decisions in experimental design and execution.

Introduction: The Role of Solubility in the Application of n-Butyldimethylsilane

n-Butyldimethylsilane [(CH₃)₂C₄H₉SiH] is an organosilicon compound of significant interest in organic synthesis, primarily utilized as a versatile reducing agent and a precursor for the introduction of the butyldimethylsilyl protecting group. The efficiency and success of reactions involving n-butyldimethylsilane are intrinsically linked to its behavior in solution. Proper solvent selection is critical to ensure a homogeneous reaction medium, facilitate reactant interaction, and control reaction kinetics. Conversely, miscibility or immiscibility can be leveraged for product purification and separation processes. This guide serves as a foundational resource, addressing the current gap in consolidated solubility data for this specific silane.

Principles of n-Butyldimethylsilane Solubility

The solubility of n-butyldimethylsilane is primarily dictated by the principle of "like dissolves like," which correlates solubility with the similarity of intermolecular forces between the solute and the solvent.[1] As a non-polar molecule, n-butyldimethylsilane's solubility characteristics are governed by several key factors:

-

Molecular Polarity: The molecule features a silicon-hydrogen bond and alkyl chains. While the Si-H bond has some polarity, the overall molecule is dominated by its non-polar alkyl groups (butyl and methyl). This results in weak intermolecular van der Waals forces, specifically London dispersion forces.

-

Intermolecular Forces: For dissolution to occur, the energy required to overcome the cohesive forces within both n-butyldimethylsilane and the solvent must be compensated by the adhesive forces between the silane and solvent molecules. Solvents with similar low polarity and reliance on dispersion forces will be the most effective.

-

Hydrogen Bonding: n-Butyldimethylsilane is not a hydrogen bond donor and is a very weak acceptor. Therefore, it will have limited solubility in strong hydrogen-bonding solvents like water.

Physicochemical Properties of n-Butyldimethylsilane and its Isomer

To better predict its behavior, it is useful to compare the known properties of its structural isomer, tert-butyldimethylsilane, which is expected to have similar solubility characteristics.

| Property | n-Butyldimethylsilane | tert-Butyldimethylsilane | Citation |

| Molecular Formula | C₆H₁₆Si | C₆H₁₆Si | [2] |

| Molecular Weight | 116.28 g/mol | 116.28 g/mol | [2] |

| Boiling Point | 101-102 °C | 81-83 °C | [3][4] |

| Density | ~0.71 g/cm³ | 0.701 g/mL at 25 °C | [3][4] |

Predicted Solubility of n-Butyldimethylsilane in Common Organic Solvents

| Solvent Class | Example Solvent | Polarity | Predicted Solubility | Rationale for Prediction |

| Non-Polar Aliphatic | Hexane, Heptane | Non-Polar | Miscible | "Like dissolves like"; both solute and solvent are non-polar and rely on London dispersion forces. |

| Non-Polar Aromatic | Toluene, Benzene | Non-Polar | Miscible | Similar non-polar characteristics and intermolecular forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low Polarity | Miscible | Low polarity and ability to engage in weak van der Waals interactions make them good solvents for non-polar compounds. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low Polarity | Miscible | Effective at dissolving non-polar to moderately polar compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar Aprotic | Soluble / Miscible | Expected to be a good solvent due to its ability to dissolve a wide range of non-polar and polar compounds. |

| Esters | Ethyl Acetate | Moderately Polar | Soluble / Miscible | Generally a good solvent for a wide range of compounds. |

| Alcohols | Ethanol, Methanol | Polar Protic | Sparingly Soluble to Soluble | The non-polar alkyl part of the silane will interact with the alcohol's alkyl chain, but the polar hydroxyl group will limit miscibility. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High Polarity | Sparingly Soluble to Insoluble | Significant mismatch in polarity and intermolecular forces. |

| Water | H₂O | Highly Polar Protic | Insoluble (Reacts) | As a non-polar compound, it is immiscible with water. Furthermore, the Si-H bond can be susceptible to hydrolysis, especially in the presence of acids, bases, or catalysts.[2] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols provide methodologies for both rapid qualitative assessment and rigorous quantitative analysis.

Visual Miscibility Assessment

This is a straightforward and rapid method to determine qualitative solubility (miscibility) at ambient temperature.

Methodology:

-

Preparation: In a clean, dry glass vial (e.g., 4 mL), add a known volume of the organic solvent (e.g., 2 mL).

-

Addition of Solute: Incrementally add measured volumes of n-butyldimethylsilane to the solvent (e.g., in 0.5 mL increments).

-

Observation: After each addition, cap the vial and vortex or shake vigorously for 10-20 seconds.[3][5]

-

Determination: Allow the mixture to stand and observe for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or persistent droplets. If the solution remains clear and homogenous after the addition of a significant volume of n-butyldimethylsilane (e.g., equal to the initial solvent volume), the two liquids are considered miscible.[1][6]

Caption: Workflow for the visual determination of miscibility.

Quantitative Solubility Determination by Gas Chromatography (GC)

For applications requiring precise solubility limits, gas chromatography with a Flame Ionization Detector (FID) is a robust quantitative method. This protocol describes the preparation of a saturated solution and its subsequent analysis.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of n-butyldimethylsilane to a known volume of the chosen organic solvent in a sealed vial. "Excess" means enough solute is added so that a separate, undissolved phase of the silane is clearly visible after equilibration.

-

Equilibrate the mixture at a constant, controlled temperature (e.g., 25 °C) using a shaker or stirring plate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Calibration Curve Preparation:

-

Prepare a series of standard solutions with known concentrations of n-butyldimethylsilane in the solvent of interest.

-

Inject these standards into the GC-FID system to generate a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

After equilibration, carefully withdraw an aliquot from the supernatant (the solvent layer) of the saturated solution, ensuring no undissolved silane is transferred. Centrifugation can aid in separating the layers.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the GC-FID.

-

-

Quantification:

-

Determine the concentration of n-butyldimethylsilane in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility limit at the specified temperature.

-

Caption: Workflow for quantitative solubility determination by GC.

Conclusion

n-Butyldimethylsilane exhibits solubility characteristics typical of a non-polar organosilicon compound. It is predicted to be miscible with a wide range of non-polar and low-polarity organic solvents, including hydrocarbons, ethers, and chlorinated solvents. Its solubility is expected to decrease in more polar solvents, particularly those with strong hydrogen-bonding networks. For applications demanding precise control over solution composition, the experimental protocols detailed in this guide provide a robust framework for empirical solubility determination. This guide empowers researchers to confidently select appropriate solvent systems for n-butyldimethylsilane, thereby optimizing reaction conditions, improving product yields, and streamlining purification processes.

References

-

Gelest, Inc. (n.d.). n-BUTYLDIMETHYL(DIMETHYLAMINO)SILANE. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). tert-Butyldimethylsilane: Technical Specifications & Applications | CAS 29681-57-0. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1 (Solubility and Miscibility). Retrieved from [Link]

-

Patel, K., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Retrieved from [Link]

-

Gelest, Inc. (n.d.). n-BUTYLDIMETHYLCHLOROSILANE. Retrieved from [Link]

-

The Science Pirate. (2021, February 19). What Does Miscibility Look Like? A visual chemistry demo beyond the old oil and water experiment! [Video]. YouTube. Retrieved from [Link]